molecular formula C17H18FNO2S B2677997 N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}thiophene-3-carboxamide CAS No. 1251576-95-0

N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}thiophene-3-carboxamide

Cat. No.: B2677997
CAS No.: 1251576-95-0
M. Wt: 319.39
InChI Key: WUNZLRSOMAHYDP-UHFFFAOYSA-N
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Description

N-{[4-(4-Fluorophenyl)oxan-4-yl]methyl}thiophene-3-carboxamide is a synthetic small molecule based on a thiophene carboxamide core, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery research. Thiophene carboxamide derivatives are a subject of extensive investigation due to their diverse biological activities. Recent studies highlight that analogous compounds demonstrate potent antiproliferative properties against various cancer cell lines, including hepatocellular carcinoma (Hep3B), by acting as biomimetics of combretastatin A-4 (CA-4) and inhibiting tubulin polymerization . This mechanism disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis, positioning such molecules as promising leads for novel anticancer therapeutics . In other research avenues, structurally similar thiophene carboxamides have been identified as highly potent and selective inhibitors of sphingomyelin synthase 2 (SMS2), an enzyme implicated in inflammatory processes . These inhibitors have shown efficacy in cellular models of dry eye disease, reducing sphingomyelin levels and pro-inflammatory cytokines, which suggests a potential application for this chemical class in inflammation and ophthalmology research . The presence of the 4-fluorophenyl moiety and the tetrahydropyran (oxane) ring in its structure is a common feature in pharmacologically active compounds, often contributing to metabolic stability and target binding affinity. This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

IUPAC Name

N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2S/c18-15-3-1-14(2-4-15)17(6-8-21-9-7-17)12-19-16(20)13-5-10-22-11-13/h1-5,10-11H,6-9,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNZLRSOMAHYDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CSC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}thiophene-3-carboxamide typically involves the following steps:

    Formation of the oxane ring: This step involves the reaction of 4-fluorobenzyl alcohol with an appropriate oxane precursor under acidic conditions to form the oxane ring.

    Attachment of the thiophene ring: The oxane derivative is then reacted with thiophene-3-carboxylic acid chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to precisely control reaction conditions, such as temperature, pressure, and reagent flow rates.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Reduced thiophene derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}thiophene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}thiophene-3-carboxamide and related thiophene carboxamide derivatives:

Compound Name / ID Substituents / Key Features Molecular Weight (g/mol) Melting Point (°C) Biological Activity / Notes Reference
Target Compound This compound Not Reported Not Reported Hypothesized enhanced metabolic stability
Compound 15 4-Acetamido-5-hydrazinocarbonyl-N-(4-methoxyphenyl)-2-phenylaminothiophene-3-carboxamide 440.90 (calculated) >300 High thermal stability; synthesis yield: 84% [1]
Compound 50 N-(3-Chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxo-5-phenyltetrahydropyrimidine-1-carboxamide Not Reported Not Reported Anticancer screening candidate [4]
Compound (I) 2-{[(E)-4-Methoxyphenyl)methylene]amino}-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Not Reported Not Reported Antibacterial, antifungal activities [6]
CAS 251097-10-6 N-(4-Chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide 426.34 Not Reported Dual sulfonyl/chlorophenyl groups; high lipophilicity [7]
CAS 306977-61-7 3-[4-Nitro-3-(trifluoromethyl)phenoxy]-N-phenylthiophene-2-carboxamide 408.35 Not Reported Electron-withdrawing nitro/CF3 groups [8]

Structural and Functional Analysis

Core Thiophene Modifications
  • Target Compound: The 3-carboxamide group is retained, but the N-substituent includes a 4-fluorophenyl-oxane moiety.
  • Analog Comparisons: Compound 15 : Substituted with a hydrazinocarbonyl group at position 5, which may enhance hydrogen-bonding interactions but reduce solubility.
Aryl/Heterocyclic Substituents
  • Fluorophenyl vs.
  • Oxane Ring vs. Benzothiophene : The oxane ring in the target compound may confer conformational rigidity, contrasting with the fused benzothiophene in Compound (I) , which enhances planarity and π-π stacking.

Spectroscopic Characterization

  • While specific NMR/MS data for the target compound are unavailable, analogs (e.g., Compound 15 ) show diagnostic peaks for carboxamide NH (~10 ppm in ¹H NMR) and carbonyl carbons (~165–170 ppm in ¹³C NMR).

Biological Activity

N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a thiophene ring, an oxane moiety, and a fluorophenyl group. The synthesis typically involves the following steps:

  • Preparation of the Oxane Ring : This is achieved through cyclization reactions.
  • Introduction of the Fluorophenyl Group : This is usually done via electrophilic aromatic substitution.
  • Coupling Reaction : The final step involves coupling the oxane with the thiophene and carboxamide groups under specific conditions to yield the target compound.

Biological Activity Overview

This compound has been investigated for various biological activities:

  • Antimicrobial Properties : Preliminary studies indicate that thiophene derivatives exhibit antimicrobial effects against a range of pathogens, including bacteria and fungi. For example, compounds similar to this one have shown activity against Candida albicans and Staphylococcus aureus .
  • Anticancer Activity : Research has suggested that thiophene-containing compounds can inhibit cancer cell proliferation. Mechanistic studies indicate that these compounds may induce apoptosis in cancer cells by modulating signaling pathways involved in cell growth and survival .
  • Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory potential of thiophene derivatives, suggesting that they may inhibit pro-inflammatory cytokines and pathways .

The mechanism by which this compound exerts its biological effects often involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes crucial in metabolic pathways, thereby affecting cellular processes.
  • Receptor Modulation : It could bind to receptors involved in inflammation or cell growth, altering their activity and downstream signaling .

Case Studies

  • Antifungal Activity Study :
    • A series of thiophene derivatives were tested for antifungal activity using modified EUCAST protocols. Compounds similar to this compound demonstrated significant inhibition against Candida species with MIC values comparable to established antifungals like ketoconazole .
  • Cytotoxicity Assays :
    • In vitro assays on cancer cell lines showed that derivatives of this compound could reduce cell viability significantly at low concentrations, suggesting a potent anticancer effect .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism
2-Fluoro-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamideAntifungalEnzyme inhibition
3-Bromo-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamideAnticancerApoptosis induction
N-{[3-(trifluoromethyl)phenyl]oxan-3-yl}carboxamideAnti-inflammatoryCytokine modulation

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